4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline
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Overview
Description
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline is a chemical compound with the molecular formula C23H25N3O2S and a molecular weight of 407.54 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe to study protein-ligand interactions.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline can be compared with other similar compounds, such as:
4-[(4-Benzhydryl-1-piperazinyl)methyl]aniline: This compound has a similar structure but with a methyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
4-[(4-Benzhydryl-1-piperazinyl)carbonyl]aniline: The presence of a carbonyl group instead of a sulfonyl group results in distinct biological activities and applications.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMXYPSVCJDFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364709 |
Source
|
Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20127-97-3 |
Source
|
Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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